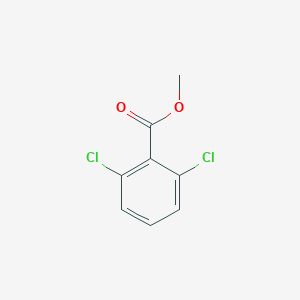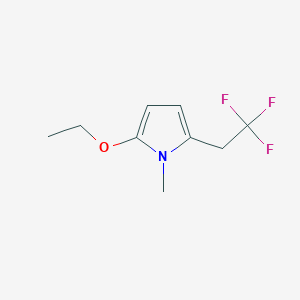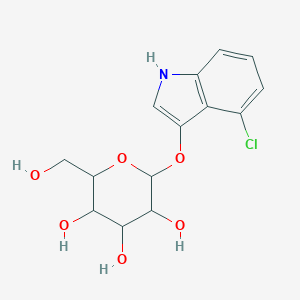
Diclofop
Übersicht
Beschreibung
2-[4-(2,4-Dichlorphenoxy)Phenoxy]Propionsäure ist eine organische Verbindung, die zur Klasse der Aryloxyphenoxypropionsäuren gehört. Diese Verbindungen zeichnen sich durch eine Phenoxypropionsäurestruktur aus, die in para-Stellung mit einer Arylgruppe substituiert ist. Diese Verbindung wird in der landwirtschaftlichen Chemie häufig eingesetzt, insbesondere als Herbizid zur Bekämpfung von breitblättrigen Unkräutern.
Wirkmechanismus
Diclofop is a herbicide used for post-emergence control of annual grasses . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets wild oat and foxtails in cereal crops . It acts as a selective inhibitor of specific paragramine acetyl-Coenzyme A carboxylases (ACCase) . ACCase is an enzyme that plays a crucial role in lipid biosynthesis and fatty acid metabolism in plants.
Mode of Action
This compound-methyl, the active form of this compound, interacts with its target ACCase by inhibiting its activity . This inhibition disrupts the normal metabolic processes in the plant, leading to the death of the targeted weeds .
Biochemical Pathways
Upon absorption, this compound-methyl is rapidly demethylated to the herbicidally active metabolite this compound acid, which is then metabolized to ester and aryl-O-sugar conjugates . The ability of certain plants to detoxify the herbicide by aryl hydroxylation is a primary selective factor .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and a low risk of leaching to groundwater . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions .
Result of Action
The result of this compound’s action is the effective control of targeted weeds. By inhibiting ACCase, this compound disrupts the normal metabolic processes in the plant, leading to the death of the targeted weeds .
Action Environment
Environmental factors such as temperature, light, relative humidity of air, and soil influence the availability of herbicides at the sites of uptake and translocation to the site of action . This compound is relatively volatile and may be persistent in aquatic systems under certain conditions . These factors can influence this compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Diclofop interacts with ACCase, a key enzyme involved in fatty acid biosynthesis . The herbicide acts as a pro-herbicide where the active this compound acid attached to the methyl group helps the herbicide to be absorbed by plants, and is then rapidly de-esterified to release the active this compound acid .
Cellular Effects
This compound exerts its effects on various types of cells, particularly plant cells. It has been observed to affect the membrane potentials of wheat and oat coleoptiles . In oat, the membrane potential slowly depolarized to the diffusion potential following the application of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a specific proton ionophore that shuttles protons across the plasmalemma . This ionophoric activity is considered a likely candidate for the earliest herbicidal event exhibited by this compound .
Vorbereitungsmethoden
2-[4-(2,4-Dichlorphenoxy)Phenoxy]Propionsäure kann durch Veresterung von 2,4-Dichlorphenol mit Propionsäure synthetisiert werden. Die Reaktion findet typischerweise unter alkalischen Bedingungen statt, wobei gängige Katalysatoren Triethylamin oder Kaliumcarbonat sind . Die industrielle Produktion dieser Verbindung erfolgt über ähnliche Synthesewege, jedoch im größeren Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
2-[4-(2,4-Dichlorphenoxy)Phenoxy]Propionsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder andere reduzierte Formen umwandeln.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,4-Dichlorphenoxy)Phenoxy]Propionsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Modellverbindung zur Untersuchung des Verhaltens von Aryloxyphenoxypropionsäuren verwendet.
Biologie: Forschung zu ihren Auswirkungen auf das Pflanzenwachstum und die Entwicklung, insbesondere ihre Rolle als Herbizid.
Medizin: Untersuchungen zu ihren möglichen therapeutischen Wirkungen und Wechselwirkungen mit biologischen Systemen.
Industrie: Einsatz bei der Herstellung von Herbiziden und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen
Wirkmechanismus
Der primäre Wirkmechanismus von 2-[4-(2,4-Dichlorphenoxy)Phenoxy]Propionsäure beinhaltet die Hemmung der Acetyl-CoA-Carboxylase, einem Enzym, das für die Fettsäuresynthese in Pflanzen von entscheidender Bedeutung ist. Durch die Hemmung dieses Enzyms stört die Verbindung die Produktion essentieller Fettsäuren, was zum Absterben der Zielunkräuter führt .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2,4-Dichlorphenoxy)Phenoxy]Propionsäure ist unter den Aryloxyphenoxypropionsäuren aufgrund ihres spezifischen Substitutionsschemas und ihrer hohen Wirksamkeit als Herbizid einzigartig. Ähnliche Verbindungen umfassen:
2-(2,4-Dichlorphenoxy)Propionsäure: Ein weiteres Herbizid mit ähnlicher Struktur, aber unterschiedlichem Substitutionsschema.
Diclofop-Methyl: Ein Methylester-Derivat, das als Herbizid verwendet wird.
2,4-Dichlorphenoxyessigsäure: Ein weit verbreitetes Herbizid mit einer einfacheren Struktur
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Eigenschaften und spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLBCHYXZDXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041859 | |
| Record name | Diclofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40843-25-2 | |
| Record name | Diclofop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofop [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diclofop-methyl, a selective postemergence herbicide, targets acetyl-coenzyme A carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , ] Inhibition of ACCase disrupts lipid production, which is essential for cell membrane formation and other vital cellular processes. This leads to the inhibition of plant growth and ultimately plant death in susceptible species. [, , , ]
A: Yes, this compound-methyl can strongly inhibit root growth in susceptible species like wild oat and barley, even at low concentrations. [] This effect can be more pronounced when applied directly to the roots, compared to foliar application. []
A: The initial visible symptoms of this compound-methyl toxicity in susceptible plants include rapid growth inhibition of both the shoot and the intercalary meristems, followed by the development of chlorosis. [] Chlorosis, a yellowing of plant tissue due to chlorophyll loss, typically appears within 3 days in greenhouse settings and 5 to 15 days in field conditions. [] In wild oat, for example, this compound-methyl induces chlorosis over the entire leaf blade, followed by necrosis. []
ANone: this compound-methyl has a molecular formula of C16H14Cl2O4 and a molecular weight of 341.19 g/mol.
A: No, this compound-methyl exhibits antagonism with certain herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,3,6-trichlorobenzoic acid (2,3,6-TBA). [, , , ] This means that combining these herbicides in a tank mix can reduce the effectiveness of this compound-methyl against target weeds. [, , ]
A: The combination of this compound-methyl with 2,4-D can lead to reduced control of susceptible grass species, such as wild oat and foxtail millet. [, , ] The acid form of 2,4-D is the primary component responsible for this antagonistic effect. []
A: Interestingly, when applied to the roots of wild oat, this compound-methyl and 2,4-D exhibit an additive herbicidal effect, as opposed to the antagonistic effect observed with foliar application. [] This suggests that the antagonistic interaction is primarily influenced by factors related to foliar uptake or metabolism.
ANone: While computational studies on this compound-methyl are limited in the provided research, further exploration of QSAR models could be valuable for predicting activity and understanding the impact of structural modifications on its herbicidal properties.
A: The specific structural features of this compound-methyl, including the presence of the dichlorophenoxyphenoxy moiety, contribute to its binding affinity to ACCase and its selectivity against certain plant species. [, , ]
A: Modifications to the this compound-methyl structure can significantly alter its herbicidal activity. [] For example, the methyl ester form (this compound-methyl) is generally more active than the free acid form (this compound). [, ] Additionally, altering the chlorine substituents on the phenoxy rings can affect potency and selectivity against different plant species. []
A: this compound-methyl belongs to the aryloxyphenoxy propionic acid family of herbicides, which also includes compounds like haloxyfop and fenoxaprop. These herbicides share a similar core structure but differ in specific substituents, influencing their potency, selectivity, and susceptibility to resistance mechanisms. [, ]
A: this compound-methyl readily hydrolyzes to its active form, this compound, in soil. [] This process is primarily driven by microbial activity and is temperature-dependent, occurring rapidly even at low temperatures like 4°C. []
A: Yes, this compound degradation occurs in soil, although it's a slower process than hydrolysis, with a half-life of approximately 42 days. [] Microbial activity plays a crucial role in this compound degradation as well. []
A: Seed oils, particularly their methyl ester derivatives like methyl oleate, can significantly enhance the penetration of this compound-methyl into plant leaves. [] This effect is attributed to the oils' ability to alter the leaf cuticle properties, facilitating herbicide uptake. []
A: 2,4-D can reduce the movement of this compound-methyl, particularly its basipetal translocation to roots and shoot apices, potentially contributing to the antagonistic effect observed in wild oat control. [, ]
A: this compound-methyl is rapidly metabolized in plants, primarily to its active acid form, this compound. [, , ] this compound is further metabolized to form various conjugates, including ester conjugates and aryl-O-sugar conjugates. [, , ] The types and proportions of metabolites formed can vary between resistant and susceptible species, playing a role in selectivity. [, ]
A: this compound-methyl efficacy is assessed in plants using various methods, including visual injury ratings, growth inhibition measurements (e.g., fresh weight reduction), and mortality rates. [, , , , , ] These evaluations are conducted in both controlled environments (greenhouse) and field settings to assess herbicide performance under different conditions. [, , , , , ]
A: Resistance to this compound-methyl in weeds like Italian ryegrass (Lolium multiflorum) and annual ryegrass (Lolium rigidum) is primarily associated with alterations in the target site, ACCase. [, , ] Resistant biotypes possess a modified ACCase enzyme that is less sensitive to inhibition by this compound-methyl, allowing them to continue lipid biosynthesis and survive herbicide treatment. [, , ]
A: While target site alteration is the dominant resistance mechanism, some studies suggest that enhanced metabolism may also play a role in certain resistant biotypes. [, , ] Resistant plants may exhibit a greater capacity to detoxify this compound-methyl through processes like conjugation, reducing the amount of active herbicide reaching the target site. [, , ]
A: Herbicides with different modes of action, such as ALS inhibitors like imazamox, mesosulfuron, and sulfometuron, can be effective against this compound-resistant weeds. [] Additionally, some ACCase inhibitors, like clethodim and sethoxydim, may still provide control depending on the specific resistance mechanisms present in the weed population. []
A: Yes, several alternative herbicides with different modes of action are available for controlling susceptible grasses. These include ALS inhibitors, such as chlorsulfuron and thiameturon, and other ACCase inhibitors, like fenoxaprop-P-ethyl, fluazifop, and quizalofop. [, , , ] The choice of herbicide depends on factors like the target weed spectrum, crop tolerance, and resistance management strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid](/img/structure/B164878.png)










